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Cat. No.: B1164727

Get Quote

C16-Ceramide: The Physiological Executioner C16-ceramide (N-palmitoyl-D-erythro-

sphingosine) is a dominant endogenous sphingolipid synthesized primarily by Ceramide

Synthase 5 and 6 (CerS5/6) or generated via acid sphingomyelinase (ASMase) during cellular

stress. It is a highly specific pro-apoptotic signaling molecule. Recent structural and

biochemical analyses reveal that C16-ceramide acts as a natural regulatory ligand for the p53

tumor suppressor[1]. It binds directly to the p53 DNA-binding domain with high affinity ( Kd​

≈60 nM ), disrupting the p53-MDM2 complex and driving nuclear translocation[1]. Furthermore,

in colon adenocarcinoma models, the pro-apoptotic cascade of C16-ceramide specifically

requires the upregulation of the death-promoting factor Btf[2][3].

C12-Ceramide: The Medium-Chain Modulator and Analytical Standard C12-ceramide (N-

lauroyl-D-erythro-sphingosine) is rarely found at high concentrations in mammalian cells. This

physiological absence makes it an invaluable analytical tool. Biologically, while it can induce

apoptosis, its efficacy is highly cell-line dependent. For example, when delivered via liposomes,

C12-ceramide exhibits superior cytotoxicity in MDA-MB-231 breast cancer cells compared to

shorter chains (like C6), whereas C6 is more effective in HeLa or HCT116 cells[4].

Biophysically, small-angle neutron scattering (SANS) demonstrates that C12-ceramide
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destabilizes ordered lipid domains (lipid rafts), lowering their melting temperature, in stark

contrast to C16-ceramide, which strongly stabilizes these domains[5].

Quantitative Comparison of Biological Properties
To facilitate experimental selection, the distinct properties of C12 and C16 ceramides are

summarized below:

Property / Feature C16-Ceramide C12-Ceramide

Physiological Status
Highly abundant endogenous

lipid

Exogenous / Synthetic analog

(trace in vivo)

Primary Synthesis CerS5, CerS6, ASMase
Synthetic (or minor

bacterial/dietary sources)

Apoptotic Mechanism
Direct p53 binding, Btf

upregulation

Membrane perturbation,

generalized stress

Lipid Domain Effect
Stabilizes ordered domains

(rafts)
Destabilizes ordered domains

Solubility (Aqueous)
Extremely poor (requires

delivery vehicle)

Poor (requires delivery

vehicle/liposomes)

Primary Research App.
Target for cancer therapy,

stress signaling

Internal standard for MS,

liposomal drug delivery
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Caption: C16-Ceramide pro-apoptotic signaling pathway highlighting direct p53 binding and Btf

upregulation.

Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.

Understanding the causality behind these steps is critical for reproducibility.

Protocol A: LC-MS/MS Quantification of Endogenous
C16-Ceramide
Causality Check: Because lipid extraction efficiency varies drastically based on sample matrix

and phase separation dynamics, absolute quantification requires an internal standard that
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mimics the analyte but is absent from the native sample. C12-ceramide is the gold standard for

this purpose[2].

Step-by-Step Methodology:

Sample Preparation & Spiking: Harvest cells (e.g., 1×106 HCT116 cells) and wash with cold

PBS. Resuspend the cell pellet in 200 µL of LC-MS grade water. Critical Step: Immediately

spike the lysate with 10 ng of C12-ceramide (Internal Standard). Spiking before extraction

ensures any subsequent lipid loss applies equally to both C12 and C16, self-validating the

recovery rate.

Lipid Extraction (Bligh & Dyer): Add 750 µL of Chloroform:Methanol (1:2, v/v). Vortex for 1

minute. Add 250 µL of Chloroform and 250 µL of water to induce phase separation.

Centrifuge at 3,000 x g for 10 minutes.

Organic Phase Recovery: Carefully extract the lower organic phase (containing ceramides)

using a glass Hamilton syringe (avoiding the protein disc). Evaporate to dryness under a

gentle stream of nitrogen gas.

Reconstitution & LC-MS/MS: Reconstitute in 100 µL of Methanol. Inject 5 µL onto a C18

reverse-phase column. Operate the mass spectrometer in positive Electrospray Ionization

(ESI+) Multiple Reaction Monitoring (MRM) mode.

Data Analysis: Calculate the ratio of the C16-ceramide peak area to the C12-ceramide peak

area. Compare this ratio against a standard calibration curve to determine absolute C16

concentration.

1. Cell Lysis &
Spike C12-Cer IS

2. Lipid Extraction
(Bligh & Dyer)

3. LC Separation
(C18 Column)

4. ESI-MS/MS
(MRM Mode)

5. Quantification
(C16/C12 Ratio)

Click to download full resolution via product page

Caption: Self-validating LC-MS/MS lipidomics workflow utilizing C12-ceramide as an internal

standard.
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Protocol B: Liposomal Delivery of Ceramides for
Apoptosis Assays
Causality Check: Adding long-chain ceramides directly to aqueous cell culture media results in

micelle precipitation and false-negative biological activity. Encapsulating ceramides into

PEGylated liposomes ensures membrane fusion and accurate dose-response metrics[4].

Step-by-Step Methodology:

Thin-Film Hydration: In a glass vial, combine 1,2-dioleoyl-sn-glycero-3-phosphocholine

(DOPC), Cholesterol, and either C12-ceramide or C16-ceramide in a molar ratio of 5:2:3 in

chloroform.

Film Formation: Evaporate the solvent under nitrogen gas to form a uniform lipid film. Place

in a vacuum desiccator overnight to remove residual solvent.

Hydration & Extrusion: Hydrate the film with PBS at 60°C (above the phase transition

temperature of the lipids) to a final lipid concentration of 10 mM. Vortex vigorously. Extrude

the multilamellar vesicles 11 times through a 100 nm polycarbonate membrane to form

uniform unilamellar liposomes.

Cell Treatment: Seed target cells (e.g., MDA-MB-231) in a 96-well plate. Treat with liposomal

ceramides at varying concentrations (1 µM to 20 µM) for 24 to 72 hours.

Viability/Apoptosis Readout: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

Analyze via flow cytometry to differentiate between early apoptosis (Annexin V+/PI-) and late

apoptosis/necrosis (Annexin V+/PI+).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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